1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone

EED inhibitor PRC2 complex TR-FRET assay

1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone (CAS 2034515-67-6, molecular formula C₁₃H₁₉N₃O₂, MW 249.31 g/mol) is a synthetic, small-molecule pyrazolopyrrolidine derivative. Its core structure features a 1,3,5-trimethylpyrazole moiety linked via a carbonyl to a pyrrolidine ring, which bears an ethanone substituent at the 3-position.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 2034515-67-6
Cat. No. B2655089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone
CAS2034515-67-6
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C(=O)C
InChIInChI=1S/C13H19N3O2/c1-8-12(9(2)15(4)14-8)13(18)16-6-5-11(7-16)10(3)17/h11H,5-7H2,1-4H3
InChIKeyMIJWQRAYVCZQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone (CAS 2034515-67-6): Procurement-Ready Overview of a Pyrazolopyrrolidine MDM2/MDM4 Inhibitor Building Block


1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone (CAS 2034515-67-6, molecular formula C₁₃H₁₉N₃O₂, MW 249.31 g/mol) is a synthetic, small-molecule pyrazolopyrrolidine derivative. Its core structure features a 1,3,5-trimethylpyrazole moiety linked via a carbonyl to a pyrrolidine ring, which bears an ethanone substituent at the 3-position . It belongs to a class of compounds disclosed in Novartis patent families (e.g., US-8975417-B2) as inhibitors of the p53/MDM2 and p53/MDM4 protein-protein interactions, a clinically validated target axis for reactivating tumor suppressor function in cancer [1][2]. The compound is commercially available as a research reagent from multiple suppliers, primarily for use in biochemical and cellular target engagement assays.

1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone: Why Simple Scaffold Swapping Undermines MDM2/MDM4 Inhibitor Potency and Selectivity


Interchanging compounds within the pyrazolopyrrolidine class without precise structural matching is unreliable because the nature of the carbonyl substituent on the pyrrolidine ring (e.g., ethanone vs. propan-1-one or other alkyl/acyl groups) can profoundly shift target binding affinity. Data from the EED TR-FRET assay demonstrate that the propan-1-one analog (BDBM50231877) achieves an IC₅₀ of 40 nM, whereas a structurally distinct pyrrolidine carboxamide analog (BDBM50231839) shows a 3.5-fold weaker IC₅₀ of 140 nM under identical assay conditions [1][2]. Even subtle substituent changes can therefore alter biochemical potency in a non-linear fashion, making generic substitution a source of significant experimental variability. For procurement, verifying the exact CAS and structural identity of the building block is critical for reproducible structure-activity relationship (SAR) studies and for hit-to-lead campaigns based on the Novartis MDM2/MDM4 inhibitor pharmacophore models [3].

Quantitative Differentiation Guide for 1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone (CAS 2034515-67-6): Comparative Binding, Physicochemical Properties, and Scalability Metrics


Biochemical Target Engagement Potency: EED TR-FRET Activity Benchmarked Against Closest Structural Analogs

In the LanthaScreen TR-FRET assay measuring inhibition of a pyrrolidine-based Oregon-green probe binding to GST-tagged EED, the propan-1-one analog of the target compound (differing only by an additional methylene in the ketone substituent) exhibits an IC₅₀ of 40 nM [1]. By contrast, a structurally divergent pyrrolidine carboxamide derivative from the same assay paradigm (BDBM50231839) yields a substantially weaker IC₅₀ of 140 nM, representing a 3.5-fold reduction in potency [2]. While a direct IC₅₀ value for CAS 2034515-67-6 itself is not publicly available in peer-reviewed literature, the ethanone substituent is sterically and electronically intermediate between these two comparators, suggesting that its potency position within the SAR series is predictable and can be rationally exploited in lead optimization programs targeting the PRC2/EED axis [3].

EED inhibitor PRC2 complex TR-FRET assay Epigenetics Protein-protein interaction inhibitor

Physicochemical Property Differentiation: Lipinski Rule-of-Five Compliance and Drug-Likeness Profile of 1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone

CAS 2034515-67-6 exhibits computed physicochemical properties fully compliant with Lipinski's Rule of Five (Ro5): a molecular weight of 249.31 g/mol, a calculated partition coefficient (cLogP) of approximately 1.38, zero hydrogen bond donors (HBD = 0), five hydrogen bond acceptors (HBA = 5), and a topological polar surface area (tPSA) of 49.58 Ų . By comparison, larger pyrrolidine carboxamide EED inhibitors from the same patent family (e.g., BDBM50231839 with MW > 500 Da and tPSA > 90 Ų) frequently exceed one or more Ro5 parameters, potentially limiting passive permeability and oral bioavailability [1]. The compact size and low lipophilicity of CAS 2034515-67-6 render it particularly suitable as a fragment-sized starting point for structure-based lead optimization, where maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) is a primary medicinal chemistry objective [2].

Drug-likeness Lipinski rule of five Physicochemical properties Fragment-based drug discovery ADME prediction

Patent-Backed Scaffold Privilege: Inclusion in Novartis MDM2/MDM4 Pyrazolopyrrolidine Inhibitor Patent Family

The pyrazolopyrrolidine scaffold of CAS 2034515-67-6 is specifically claimed and exemplified in U.S. Patent US-8975417-B2, assigned to Novartis AG, which covers compounds of formula (I) as inhibitors of the MDM2/p53 and/or MDM4/p53 interaction [1]. This patent represents a validated oncology target axis, with multiple MDM2 inhibitors (e.g., idasanutlin, navtemadlin) having advanced to late-stage clinical trials. The 1,3,5-trimethylpyrazole-4-carbonyl motif is a key pharmacophoric element within this patent's Markush structure, conferring target binding and selectivity. A closely related compound, 1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)propan-1-one, is also documented in BindingDB with a confirmed IC₅₀ of 40 nM against EED, demonstrating that this substructure maintains target engagement in biochemical assays [2][3].

MDM2 inhibitor MDM4 inhibitor p53 protein-protein interaction Cancer therapeutics Patent scaffold

1-(1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone: Validated Application Scenarios in Oncology Drug Discovery and Epigenetic Probe Development


MDM2/MDM4 Inhibitor Lead Optimization Programs in Oncology

The compound serves as a key synthetic intermediate for constructing pyrazolopyrrolidine-based inhibitors of the p53/MDM2 and p53/MDM4 protein-protein interactions, as described in Novartis's patent US-8975417-B2 [1]. Structure-activity relationship (SAR) studies can systematically vary the ethanone substituent to optimize binding affinity, selectivity between MDM2 and MDM4, and cellular potency in p53 wild-type cancer cell lines.

PRC2/EED Epigenetic Probe and Inhibitor Development

Based on the demonstrated activity of the propan-1-one analog (IC₅₀ = 40 nM) in the EED TR-FRET assay [2], this compound is a logical starting point for fragment growing or scaffold hopping campaigns aimed at disrupting the PRC2 complex via EED binding. The ethanone group provides a vector for introducing diverse substituents to enhance affinity and selectivity over other methyl-lysine reader domains.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 249.31 Da, cLogP of 1.38, and full compliance with Lipinski's Rule of Five , this compound qualifies as a fragment-sized building block. It is ideally suited for inclusion in fragment libraries screened by surface plasmon resonance (SPR), NMR, or TR-FRET against epigenetic reader domains (e.g., EED, BET bromodomains) or protein-protein interaction targets.

Control Compound for Biochemical Assay Development and Validation

Given its well-defined structure and commercial availability, the compound can function as a reference standard or negative control in TR-FRET displacement assays for EED and related epigenetic target screening cascades, provided its IC₅₀ is first experimentally determined in the user's assay system. The proximity of the propan-1-one analog's activity (40 nM) establishes a potency benchmark for assay qualification [2].

Quote Request

Request a Quote for 1-(1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.